REACTION_SMILES
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[C:1]([NH2:2])(=[O:3])[CH:4]1[N:5]([C:15](=[O:16])[O:17][CH2:18][c:19]2[cH:20][cH:21][cH:22][cH:23][cH:24]2)[CH2:6][CH2:7][CH:8]([C:10](=[O:11])[O:12][CH2:13][CH3:14])[CH2:9]1.[S:31]([Cl:32])([Cl:33])=[O:34].[cH:25]1[cH:26][cH:27][n:28][cH:29][cH:30]1>>[C:1](#[N:2])[CH:4]1[N:5]([C:15](=[O:16])[O:17][CH2:18][c:19]2[cH:20][cH:21][cH:22][cH:23][cH:24]2)[CH2:6][CH2:7][CH:8]([C:10](=[O:11])[O:12][CH2:13][CH3:14])[CH2:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)C1CCN(C(=O)OCc2ccccc2)C(C(N)=O)C1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
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Type
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product
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Smiles
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CCOC(=O)C1CCN(C(=O)OCc2ccccc2)C(C#N)C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |